4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride, commonly referred to as Propylidine Ropinirole Hydrochloride, is a chemical compound with the molecular formula and a molar mass of approximately 336.9 g/mol. It is classified primarily as an impurity related to Ropinirole, a medication used in the treatment of Parkinson's disease and Restless Legs Syndrome. This compound is notably recognized for its neurochemical properties and its role in pharmaceutical testing and research.
The compound is sourced from various suppliers who provide high-quality reference standards for pharmaceutical testing. It is categorized under neurochemical analytical standards and impurity reference materials, specifically related to antiparkinson agents . The compound has been assigned several CAS numbers, with the most notable being 221264-43-3 for the E/Z mixture form .
The synthesis of 4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride typically involves multi-step organic reactions. The general approach includes:
The synthesis may require specific conditions such as controlled temperatures, solvents, and catalysts to ensure high yields and purity of the final product. Detailed reaction pathways would typically be outlined in synthetic organic chemistry literature focusing on indole derivatives.
The molecular structure of 4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride can be represented by its SMILES notation: Cl.CCCN(CC)C(=C(C)C(=O)C1=CC=CC=C1N2C=C(C=C2)C(=O)C1=CC=CC=C1)
.
The compound can participate in various chemical reactions typical for indole derivatives, including:
These reactions are significant for understanding the reactivity and stability of the compound in different environments, which is crucial for its application in pharmaceuticals.
The mechanism of action of 4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride primarily relates to its role as an impurity in Ropinirole formulations. It may interact with dopamine receptors in the brain, influencing neurotransmitter activity.
Research indicates that compounds like Propylidine Ropinirole can modulate dopaminergic signaling pathways, which are critical in managing symptoms associated with Parkinson's disease and other movement disorders.
4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride serves several important roles in scientific research:
This compound exemplifies the intricate relationship between chemical structure and biological activity, making it a valuable subject of study within medicinal chemistry and pharmacology.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3